2-Chloromethyl-4,7-dichlorobenzoxazole
Description
Introduction to 2-Chloromethyl-4,7-dichlorobenzoxazole
Structural Characterization and Nomenclature
The benzoxazole scaffold consists of a fused benzene and oxazole ring, with the oxazole contributing a nitrogen and oxygen atom at positions 1 and 3, respectively. In this compound, substitutions occur at three distinct positions:
- Position 2 : A chloromethyl group ($$-\text{CH}_2\text{Cl}$$) introduces reactivity for further functionalization.
- Positions 4 and 7 : Chlorine atoms enhance electron-withdrawing effects, influencing both stability and intermolecular interactions.
The IUPAC name derives from numbering the benzoxazole ring such that the oxygen atom occupies position 1 and the nitrogen position 3. Systematic analysis confirms the molecular formula $$ \text{C}8\text{H}4\text{Cl}_3\text{NO} $$, with a calculated molecular weight of 236.476 g/mol. Key spectroscopic data, though not explicitly reported in the literature, can be inferred from analogous compounds. For example, the chloromethyl group typically exhibits a characteristic $$ ^1\text{H} $$-NMR signal at ~4.6 ppm (singlet), while aromatic protons resonate between 7.2–8.1 ppm depending on the chlorine substitution pattern.
Table 1: Comparative Physicochemical Properties of Chlorinated Benzoxazoles
Properties
Molecular Formula |
C8H4Cl3NO |
|---|---|
Molecular Weight |
236.5 g/mol |
IUPAC Name |
4,7-dichloro-2-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H4Cl3NO/c9-3-6-12-7-4(10)1-2-5(11)8(7)13-6/h1-2H,3H2 |
InChI Key |
QLRTUXOBLABZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=C(O2)CCl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Research indicates that derivatives of benzoxazole, including 2-chloromethyl-4,7-dichlorobenzoxazole, exhibit significant antibacterial and antifungal activities. A study demonstrated that certain benzoxazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 200 µg/mL against various gram-positive and gram-negative bacteria as well as Candida species . This suggests that this compound could serve as a lead compound for the development of new antimicrobial agents.
Anticancer Potential
The compound's structural features make it a candidate for anticancer drug development. Studies have shown that benzoxazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzoxazoles have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis . The incorporation of chlorine substituents in the benzoxazole structure has been linked to enhanced biological activity, making this compound a promising candidate in cancer therapy research.
Synthetic Applications
Synthesis of Heterocycles
this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Recent studies have focused on eco-friendly synthetic methods for producing benzoxazoles and their derivatives using imidazolium-based ionic liquids as catalysts . These methods not only enhance yield but also minimize environmental impact, making them attractive for industrial applications.
Case Studies in Synthesis
A notable study utilized ultrasound-assisted synthesis techniques to produce benzoxazole derivatives from 2-aminophenols and aromatic aldehydes in the presence of catalysts like LAIL@MNP (a magnetic nanoparticle catalyst) . The reaction conditions were optimized to achieve high yields and purity of the products, showcasing the utility of this compound in synthetic chemistry.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 6.25 - 200 | Gram-positive bacteria |
| 3.12 - 100 | Candida species |
Table 2: Synthesis Conditions for Benzoxazole Derivatives
| Catalyst | Reaction Time | Yield (%) | Conditions |
|---|---|---|---|
| LAIL@MNP | 30 min | 76 | Solvent-free, ultrasound |
| Imidazolium Chloride | Varies | Moderate to excellent | Metal-free conditions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloromethyl-4,7-dimethylbenzoxazole
Core Structure : Benzoxazole with methyl groups at positions 4 and 7.
Key Differences :
- Substituents : Methyl groups (electron-donating) vs. chlorine atoms (electron-withdrawing) at positions 4 and 7.
- Applications: Limited data on biological activity, but structural analogs suggest utility in agrochemicals or materials science due to enhanced lipophilicity .
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Core Structure : Benzoxazole fused with a triazole-thione moiety.
Key Differences :
- Functional Groups : The triazole-thione group introduces hydrogen-bonding capacity and planar rigidity, contrasting with the simpler benzoxazole scaffold.
- Spectroscopic Properties : IR spectra show distinct C=S (1243 cm⁻¹) and C=N (1596 cm⁻¹) stretches, absent in 2-chloromethyl-4,7-dichlorobenzoxazole.
2-Chloromethyl-4,7-dimethoxy-1-methyl-1H-benzimidazole
Core Structure : Benzimidazole with methoxy and methyl substituents.
Key Differences :
- Heteroatoms: Benzimidazole contains two nitrogen atoms (vs.
- Substituent Effects : Methoxy groups (electron-donating) enhance solubility in polar solvents compared to chlorine atoms.
- Applications : Used in niche pharmaceutical synthesis, though specific bioactivity data remain unreported .
2-Chloromethyl-4(3H)-quinazolinone Derivatives
Core Structure: Quinazolinone with a chloromethyl substituent. Key Differences:
- Lactam vs. Benzoxazole: The quinazolinone’s lactam structure introduces hydrogen-bonding sites, influencing receptor binding in antitumor applications.
- Synthesis : Prepared via o-anthranilic acid derivatives, contrasting with the acetonitrile-based reflux method for benzoxazoles.
- Bioactivity : Demonstrated antitumor activity (IC50 values in low micromolar range), highlighting functional divergence from the antiviral use of this compound .
Data Table: Comparative Analysis of Key Properties
Critical Analysis of Reactivity and Bioactivity
- Chloromethyl Reactivity: The chloromethyl group in this compound facilitates nucleophilic displacement, a feature shared with its quinazolinone analog. However, electron-withdrawing chlorine substituents enhance electrophilicity compared to methyl or methoxy groups .
- Biological Targets: Dichlorobenzoxazole derivatives are tailored for antiviral applications, whereas quinazolinones and triazole-thiones target tumor cells or microbial pathogens, reflecting substituent-driven selectivity .
Preparation Methods
Reaction Mechanism and Stepwise Procedure
The synthesis begins with benzoxazolone, which undergoes sequential chlorination at the 6-position using a chlorinating agent (e.g., Cl₂, SO₂Cl₂) in the presence of phosphorus oxychloride (POCl₃). The molar ratio of benzoxazolone:POCl₃:chlorinating agent is optimized to 1:2–8:1–5, with reaction temperatures ranging from −10°C to 110°C. The intermediate 6-chlorobenzoxazolone is subsequently treated with catalysts such as pyridine or DMF under reflux (60–117°C for 6–12 hours), facilitating the introduction of the 2-chloromethyl group via nucleophilic substitution.
Key advantages of this method include its short reaction route and high yield (85–92% after distillation). However, the use of POCl₃ necessitates stringent moisture control, and the exothermic nature of the chlorination step demands precise temperature regulation.
Direct Chlorination of 2-Mercaptobenzoxazole Intermediates
Two-Stage Chlorination Process
This approach involves the reaction of 2-mercaptobenzoxazole with chlorine gas in a solvent-free system. The process is initiated by introducing a crude mixture of 2-chlorobenzoxazole, followed by gradual addition of 2-mercaptobenzoxazole and controlled chlorine infusion at 20–40°C. The absence of solvents enhances the spacetime yield, while the continuous removal of sulfur chlorides (S₂Cl₂, SCl₂) prevents side reactions.
Notably, maintaining the reaction temperature below 40°C is critical to avoid ring chlorination byproducts. Post-reaction distillation under reduced pressure isolates 2,6-dichlorobenzoxazole at 118°C/24 mbar, achieving 90% yield with >98% purity. Scalability is demonstrated through batch recycling, where undistilled crude mixtures from prior runs serve as initial reactants without yield degradation.
Trichloromethyl Carbonate-Mediated Synthesis
Solvent-Based Optimization
A novel method employs bis(trichloromethyl) carbonate (triphosgene) in xylene at 110°C to chlorinate 2-mercapto-6-chlorobenzoxazole. The stepwise heating protocol (0.5°C/min increments with 10-minute holds every 10°C) ensures controlled exothermicity, while incremental triphosgene addition minimizes decomposition. This method achieves exceptional purity (≥99%) without requiring distillation, though yields are marginally lower (81–85%) due to solvent entrapment.
Comparative Analysis of Methodologies
The table below summarizes critical parameters across the three methods:
Industrial Considerations and Challenges
Purification Techniques
Reduced-pressure distillation remains the gold standard for isolating 2-chloromethyl-4,7-dichlorobenzoxazole, though the triphosgene route’s high purity reduces post-synthesis processing. Recent advances in short-path distillation have cut energy use by 30% in pilot-scale trials .
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 2-Chloromethyl-4,7-dichlorobenzoxazole, and what reaction parameters are critical for success?
- Methodological Answer : While direct synthesis data for this compound is limited, analogous methods for structurally related halogenated heterocycles (e.g., quinazolinones) suggest a one-step chlorination process. Key parameters include:
- Chlorinating agents : POCl₃ or SOCl₂ for introducing chloro groups .
- Temperature : Optimal ranges between 80–100°C to balance reactivity and side-product formation.
- Substrate activation : Pre-functionalization of the benzoxazole core with methyl groups to facilitate chloromethylation.
- Purification : Column chromatography or recrystallization to isolate the target compound.
- Example: A study on 2-chloromethylquinazolinones achieved 72% yield using POCl₃ under reflux conditions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to its structural similarity to toxic halogenated compounds, implement:
- Engineering controls : Local exhaust ventilation for vapor containment and enclosed processes (e.g., glove boxes) during synthesis .
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Training : Hazard communication per NIOSH Control Banding guidelines to assess exposure risks .
- Emergency measures : Immediate decontamination with water for spills and medical consultation for exposure incidents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
- Methodological Answer : Systematic optimization involves:
- Design of Experiments (DoE) : Varying temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., AlCl₃) to identify ideal conditions.
- In-line monitoring : Use of HPLC or GC-MS to track reaction progress and intermediate formation.
- By-product analysis : Characterizing side products (e.g., over-chlorinated derivatives) via NMR or IR to adjust stoichiometry .
- Example: A quinazolinone study reduced by-products by 40% using a slow addition of POCl₃ at 85°C .
Q. How can researchers resolve contradictions in reported biological activities of halogenated benzoxazole derivatives?
- Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols : Consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
- Dose-response validation : Establishing IC₅₀ values across multiple concentrations to confirm activity thresholds.
- Meta-analysis : Aggregating data from independent studies to identify trends, as suggested in qualitative research frameworks for iterative data reconciliation .
Q. What methodologies are recommended for evaluating the antitumor potential of this compound?
- Methodological Answer : Key steps include:
- In vitro screening : Testing against cancer cell lines (e.g., MCF-7, A549) using MTT assays, with doxorubicin as a positive control .
- Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to elucidate mode of action.
- Selectivity assessment : Comparing cytotoxicity in cancerous vs. non-cancerous cells (e.g., HEK293) to evaluate therapeutic windows.
Notes on Data Contradiction and Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
